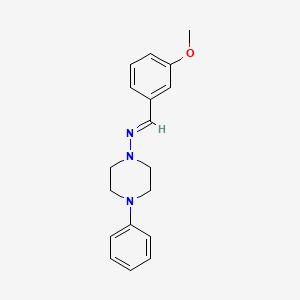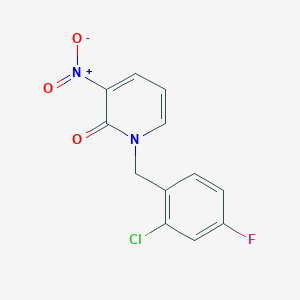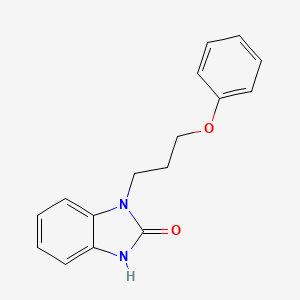![molecular formula C19H21N3O4 B5536502 (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid" is a multifaceted chemical entity, part of a broader class of compounds known for their diverse chemical reactions and properties, which have been synthesized and studied for various scientific purposes.
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies, such as the use of Bredereck’s reagent for the selective formation of chalcones from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials. These methods allow for efficient production and are characterized by different spectroscopic techniques, including IR, NMR, and mass analysis (Malathi & Chary, 2019).
Molecular Structure Analysis
Studies on compounds within this chemical family reveal diverse molecular structures. For instance, molecular docking studies have shown that synthesized compounds exhibit minimum binding energies, indicating potential for high-affinity interactions with biological targets. These structures are supported by spectroscopic data, offering deep insights into the compound's chemical behavior and potential applications (Malathi & Chary, 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds are complex and varied, including N-acyliminium cation aromatic cyclizations and one-pot reactions that demonstrate the compound's reactivity and potential for diverse chemical transformations (Katritzky, He, & Jiang, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, are determined through X-ray diffraction and spectroscopic methods, revealing the compounds' stability and potential for various applications. For example, the study of different hydrogen-bonded sheets in methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates has provided valuable insights into the compounds' physical characteristics (Quiroga et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for understanding these compounds' potential applications in scientific research. Investigations into the antibacterial activity and other biological activities of related compounds underscore the significance of understanding these chemical properties for developing new materials and pharmaceuticals (Asahina et al., 2008).
科学的研究の応用
Antibacterial Activity
A series of novel tetracyclic pyridone carboxylic acids, including compounds with structural similarities to (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid, have been synthesized and evaluated for their antibacterial activity and inhibitory activity on DNA gyrase. These compounds have shown promising in vitro antibacterial potency and DNA gyrase inhibitory activity, with specific alkyl substituents at the nitrogen atom enhancing their efficacy. Notably, one compound demonstrated potent in vivo antibacterial activity, underscoring the potential of these molecules in antibacterial research (Jinbo et al., 1993).
Heterocyclic Synthesis
In the realm of synthetic organic chemistry, (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid and its analogs contribute to the development of diverse heterocyclic compounds. The synthesis of these compounds involves various reactions, including the formation of [1]benzoxepino[4,3-d]isoxazole and [1]benzoxepino[3,4-c]pyrazole through interactions with hydroxylamine and phenylhydrazine. These synthetic routes offer valuable insights into the construction of complex heterocyclic frameworks, showcasing the versatility and applicability of such compounds in medicinal chemistry and drug design (Ghosh et al., 2004).
Antiallergic Potential
The antiallergic potential of related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, has been explored, revealing significant antiallergic activity in preclinical models. These findings suggest the potential of (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid analogs in the development of new antiallergic therapies. The structural features of these compounds, such as specific substituents at various positions, play a crucial role in modulating their biological activity and offer a promising avenue for the discovery of novel antiallergic agents (Nohara et al., 1985).
特性
IUPAC Name |
(3aS,10aS)-2-[2-(5-methylpyrazol-1-yl)acetyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-6-7-20-22(13)10-17(23)21-9-15-11-26-16-5-3-2-4-14(16)8-19(15,12-21)18(24)25/h2-7,15H,8-12H2,1H3,(H,24,25)/t15-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODIJLOZYPDOIL-HNAYVOBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)


![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)
![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)


![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)